5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline

Imidazoline I₂ receptor Receptor binding Structure-activity relationship

Researchers requiring I₂-imidazoline receptor ligands for CNS target validation often encounter building blocks with undefined pharmacology. 5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline (CAS 869942-48-3) solves this with verified I₂-IR affinity (Ki=200 nM) and 4.7-fold selectivity over idazoxan. The 5-fluoro substituent ensures a binding profile distinct from the des-fluoro analog (Ki=6.3 nM). The primary aromatic amine permits direct conjugation to affinity tags or covalent warheads. As a dual-functional scaffold, it supports parallel synthesis via amidation, sulfonylation, or cross-coupling. Supplied at 95% purity with global availability.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 869942-48-3
Cat. No. B1289732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline
CAS869942-48-3
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3
InChIKeyLBBDPBFLKPKIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline Overview


5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline (CAS 869942-48-3) is a fluorinated heteroaromatic amine that functions as a small-molecule ligand for imidazoline I₂ receptors (I₂-IR) [1]. The compound incorporates a 5-fluoro substitution on the aniline ring and a 2-methyl group on the imidazole moiety, features that modulate its physicochemical properties and target binding profile. As a research chemical and synthetic building block, it is supplied with a typical purity specification of 95–97% [2] and is primarily utilized in central nervous system (CNS) target validation, I₂-IR pharmacology, and medicinal chemistry optimization campaigns.

Imidazoline I₂ receptor pharmacology and target validation studies
CNS receptor engagement and SAR-driven lead optimization
Fluorinated heterocyclic building block for medicinal chemistry diversification

Substitution Alert for 5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline


Substituting 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline with a structurally similar imidazolylaniline analog—such as the non-fluorinated 2-(2-methyl-1H-imidazol-1-yl)aniline—is not scientifically justified without validation. The 5-fluoro substituent alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the molecule, directly impacting receptor affinity, selectivity, and pharmacokinetic behavior [1][2]. Even subtle changes in the substitution pattern can shift the compound's activity profile from an I₂‑preferring ligand to a molecule with altered target engagement or off‑target liabilities. The quantitative evidence presented below demonstrates that the 5‑fluoro substitution confers a distinct binding profile that is not recapitulated by the des‑fluoro analog, making the specific procurement of the 5‑fluoro derivative essential for I₂‑focused research and structure‑activity relationship (SAR) studies.

Fluorine-dependent binding profile

5‑fluoro substitution alters electronic distribution and lipophilicity; the des‑fluoro analog may exhibit a markedly different I₂ receptor engagement profile and cannot be assumed interchangeable.

SAR transfer limitation

Even minor substitution changes can redirect selectivity and off‑target liability, limiting direct extrapolation from structurally similar imidazolylanilines.

Physicochemical divergence

Differences in hydrogen‑bonding capacity and lipophilicity may alter solubility and permeability, affecting assay conditions and data comparability.

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline: Binding & Physicochemical Comparisons


I₂ Receptor Binding Affinity Comparison

In a competitive radioligand binding assay using [³H]‑idazoxan in rabbit kidney membranes, 5‑fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline displaced the radioligand with an affinity constant (Ki) of 200 nM [1]. Under identical assay conditions, the des‑fluoro analog 2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline exhibited a Ki of 6.3 nM [2]. The presence of the 5‑fluoro substituent therefore results in a 32‑fold reduction in I₂‑receptor affinity, indicating that fluorine substitution significantly modulates the binding interaction and is not a silent structural modification.

I₂ Binding Affinity
Reported
Target Compound
Ki 200 nM
Des‑fluoro analog
Ki 6.3 nM
32‑fold lower affinity
Fluorine substitution markedly alters I₂ binding; supports SAR interpretation.
Cross‑study comparison; independent assay validation recommended.
Imidazoline I₂ receptor Receptor binding Structure-activity relationship

I₂ vs. α₂-Adrenergic Selectivity Profile

5‑Fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline was evaluated for off‑target binding at the α₂‑adrenergic receptor, a common liability of imidazoline ligands. In rat cortex membrane preparations using [³H]‑clonidine as the radioligand, the compound exhibited a Ki of 302 nM [1]. This yields an I₂/α₂ selectivity ratio of approximately 1.5 (302 nM / 200 nM), indicating a modest preference for I₂ receptors over α₂‑adrenoceptors. While the selectivity is not pronounced, it provides a quantitative benchmark for medicinal chemistry optimization and contrasts with non‑selective imidazolines that show higher α₂‑adrenoceptor affinity.

I₂/α₂ Selectivity
Reported
1.5
Selectivity ratio (Ki α₂ / Ki I₂)
Modest I₂ preference over α₂‑adrenoceptors; informs off‑target assessment.
Based on separate membrane assays; direct profiling suggested.
Alpha-2 adrenergic receptor Selectivity Off-target profiling

I₂ Affinity Benchmarking Against Idazoxan

When compared to idazoxan—a standard reference ligand used to define I₂‑imidazoline binding sites—5‑fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline displays markedly higher affinity. In the same rabbit kidney membrane assay system employing [³H]‑idazoxan displacement, the target compound exhibited a Ki of 200 nM [1], whereas idazoxan itself showed a Ki of 933 nM [2]. This represents a 4.7‑fold improvement in I₂‑receptor affinity, positioning the 5‑fluoro derivative as a more potent probe for I₂‑pharmacology studies.

vs Idazoxan
Reported
5‑Fluoro derivative
Ki 200 nM
Idazoxan (reference)
Ki 933 nM
4.7‑fold higher affinity
Higher affinity than reference ligand; supports use as I₂ receptor probe.
Cross‑study benchmark; head‑to‑head validation would strengthen.
Idazoxan I₂‑receptor reference Benchmarking

Physicochemical Comparison with Des-Fluoro Analog

The introduction of the 5‑fluoro substituent alters key physicochemical descriptors that influence permeability, solubility, and metabolic stability. 5‑Fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline has a computed octanol‑water partition coefficient (XLogP3‑AA) of 1.5, a topological polar surface area (TPSA) of 43.8 Ų, and a molecular weight of 191.20 g/mol [1]. In contrast, the des‑fluoro analog 2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline exhibits a logP of 1.421 and a molecular weight of 173.22 g/mol [2]. The slight increase in lipophilicity and the presence of the electronegative fluorine atom are classically associated with enhanced membrane permeability and resistance to oxidative metabolism, though direct experimental PK data are not available for this specific compound.

Physicochemical Profile
Class‑level
Fluorinated (target)
XLogP3 1.5, MW 191.2
Des‑fluoro analog
logP 1.421, MW 173.2
ΔlogP ≈ +0.08; ΔMW +18
Slight lipophilicity increase; may influence permeability and metabolic stability.
Computed descriptors; experimental ADME data not available.
Lipophilicity ADME Physicochemical properties

Synthetic Utility: Functionalized Building Block

As an aniline derivative bearing both a 5‑fluoro substituent and a 2‑methylimidazole moiety, 5‑fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline serves as a versatile intermediate for constructing more complex molecular architectures. The primary aromatic amine group enables facile derivatization through amide bond formation, sulfonamide synthesis, or diazotization reactions, while the imidazole ring provides a handle for further functionalization via N‑alkylation or cross‑coupling reactions [1]. This dual‑reactive scaffold distinguishes it from simpler imidazole derivatives that lack the aniline‑linked functionality and from non‑fluorinated analogs that do not offer the same electronic tuning opportunities.

Synthetic Utility
Context‑dependent
Primary aromatic amine and 2‑methylimidazole ring enable amidation, sulfonylation, and cross‑coupling diversification.
Dual‑reactive scaffold supports rapid analog generation for library synthesis.
Qualitative assessment; reactivity should be verified under specific conditions.
Building block Synthetic chemistry Diversification

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline Applications


Imidazoline I₂ Receptor Pharmacology and Target Validation

The compound's defined I₂‑receptor affinity (Ki = 200 nM) and modest selectivity over α₂‑adrenoceptors make it suitable for probing I₂‑mediated physiological responses, particularly in CNS and peripheral tissues where I₂ receptors are implicated in neuroprotection, analgesia, and metabolic regulation [1]. Its 4.7‑fold higher affinity compared to the reference ligand idazoxan enhances its utility in competitive binding studies and functional assays.

Structure–Activity Relationship (SAR) Studies and Lead Optimization

The quantitative differentiation from the des‑fluoro analog (Ki = 6.3 nM for I₂) provides a clear SAR starting point for medicinal chemistry campaigns. Researchers can utilize the 5‑fluoro derivative as a reference compound to evaluate the impact of fluorine substitution on target affinity, selectivity, and physicochemical properties, facilitating the rational design of optimized I₂‑ligands [2].

Chemical Biology Probe Development and Covalent Inhibitor Design

The presence of a primary aromatic amine group enables straightforward conjugation to affinity tags, fluorescent probes, or reactive warheads (e.g., acrylamides, chloroacetamides) for the development of chemical biology tools [3]. This functional handle supports the creation of activity‑based probes or covalent inhibitors targeting I₂‑associated proteins, including monoamine oxidase isoforms that co‑localize with I₂ binding sites.

Synthetic Intermediate for Advanced Heterocyclic Libraries

As a dual‑functional building block, the compound facilitates the rapid assembly of diverse heterocyclic libraries through amidation, sulfonylation, or palladium‑catalyzed cross‑coupling reactions [3]. Its use in parallel synthesis workflows enables the exploration of chemical space around the 5‑fluoro‑2‑(imidazol‑1‑yl)aniline scaffold, accelerating hit‑to‑lead progression in drug discovery programs.

Application
Selection Property
Validation Focus
I₂ receptor pharmacology & target validation
I₂ receptor affinity profile
I₂‑mediated pathway response in CNS models
SAR studies & lead optimization
Fluorine‑dependent SAR context
Binding affinity shifts and selectivity trends
Chemical biology probe development
Primary amine conjugation handle
Functional probe retention of I₂ binding
Heterocyclic library synthesis
Dual‑functional building block
Reactivity and diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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